molecular formula C17H16ClN3O2 B1356240 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride CAS No. 102207-59-0

1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride

Cat. No.: B1356240
CAS No.: 102207-59-0
M. Wt: 329.8 g/mol
InChI Key: LOYWVMNGSOETJR-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a chemical compound provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound belongs to the class of organic molecules known as β-carbolines (9H-pyrido[3,4-b]indoles), which are privileged structures in medicinal chemistry due to their diverse biological activities . The structure features a tetrahydro-β-carboline core, a scaffold frequently investigated for its interactions with central nervous system targets . The specific substitution with a 3-nitrophenyl group at the 1-position and a hydrochloride salt makes this a unique derivative for structure-activity relationship (SAR) studies. Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in pharmacological assays . The synthesis of related tetrahydro-β-carboline derivatives often involves a Pictet-Spengler reaction, starting from tryptophan esters and aldehydes, followed by purification and characterization .

Properties

IUPAC Name

1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.ClH/c21-20(22)12-5-3-4-11(10-12)16-17-14(8-9-18-16)13-6-1-2-7-15(13)19-17;/h1-7,10,16,18-19H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYWVMNGSOETJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40907246
Record name 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40907246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102207-59-0
Record name 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40907246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme Summary

  • Starting materials: Tryptamine and 3-nitrobenzaldehyde
  • Reaction type: Condensation (Pictet-Spengler)
  • Solvent: Commonly dichloromethane (CH2Cl2) or ethanol
  • Purification: Column chromatography using solvent gradients (e.g., CH2Cl2/MeOH 0–2%)
  • Yield: Approximately 60% for the free base intermediate
  • Final step: Conversion to hydrochloride salt by treatment with HCl in ethanol or similar solvents

Detailed Preparation Method

Synthesis of 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (Free Base)

  • Procedure: Tryptamine is reacted with meta-nitrobenzaldehyde under controlled conditions following a general Pictet-Spengler protocol. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).
  • Purification: The crude product is purified by silica gel column chromatography using a solvent gradient of dichloromethane and methanol (0–2%) to isolate the desired tetrahydro-β-carboline compound as a yellow solid.
  • Characterization: The product is characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) confirming the expected structure and purity.
Parameter Details
Starting materials Tryptamine, 3-nitrobenzaldehyde
Solvent CH2Cl2/MeOH gradient (0–2%)
Yield 60%
Product form Yellow solid
Characterization ^1H NMR, ^13C NMR, HRMS

Conversion to Hydrochloride Salt

  • The free base compound is dissolved in ethanol with 2 N hydrochloric acid.
  • The solution is stirred at room temperature for approximately 4 hours.
  • The hydrochloride salt precipitates out as a solid, which is filtered, dried, and recrystallized from ethanol to yield a pure product with enhanced stability and solubility.
Parameter Details
Solvent Ethanol
Acid 2 N HCl
Reaction time 4 hours at room temperature
Yield (hydrochloride) Up to 90% (based on related tetrahydro-β-carbolines)

Alternative and Green Synthesis Approaches

Recent literature reports innovative methods such as electrochemical synthesis in deep eutectic solvents (DES) to improve atom economy and reduce reaction times while maintaining or improving yields.

Entry Method Solvent Current Time Yield (%)
1 Conventional stirring Ethanol - 4 h 90
2 Electrochemical Ethanol 20 mA 20 min 60
3 Electrochemical Deep eutectic solvent (DES) 20 mA 30 min 90

This green chemistry approach highlights the potential for more sustainable and scalable syntheses of tetrahydro-β-carboline derivatives, including the nitrophenyl-substituted analogues.

Purification and Characterization

  • Purification: Silica gel column chromatography is the standard, using solvent gradients tailored to separate the target compound from impurities.
  • Characterization: Detailed NMR data (^1H and ^13C), HRMS, and sometimes X-ray crystallography confirm the structure.
  • Typical NMR signals: Aromatic protons of the nitrophenyl group appear between δ 7.2–8.2 ppm; tetrahydro-β-carboline protons show characteristic multiplets and singlets consistent with the fused ring system.

Summary Table of Preparation Data

Step Conditions/Details Yield (%) Notes
Condensation Tryptamine + 3-nitrobenzaldehyde, CH2Cl2/MeOH (0–2%) 60 Yellow solid isolated by column chromatography
Hydrochloride salt formation Treatment with 2 N HCl in ethanol, 4 h at RT ~90 Precipitation and recrystallization
Electrochemical synthesis DES or ethanol, 20 mA current, 20–30 min 60–90 Green method, shorter reaction time

Research Findings and Notes

  • The Pictet-Spengler condensation is well-established and provides moderate to high yields.
  • The formation of the hydrochloride salt improves compound handling and solubility for further applications.
  • Green electrochemical methods offer promising alternatives for sustainable synthesis.
  • Purification by column chromatography is essential to achieve high purity.
  • Characterization data confirm the integrity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyridoindole compounds exhibit promising antitumor properties. A study highlighted the synthesis of various derivatives of 1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and their evaluation against different cancer cell lines. The findings suggest that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells, making them potential candidates for cancer therapy .

Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects. Studies have shown that similar compounds can modulate neurotransmitter systems and provide protection against neurodegenerative conditions. The ability to cross the blood-brain barrier enhances its therapeutic potential for treating diseases like Alzheimer's and Parkinson's disease .

Antimicrobial Properties

There is emerging evidence that pyridoindole derivatives possess antimicrobial activity against various bacterial and fungal strains. The compound's efficacy was tested in vitro against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones, which indicates its potential use as an antimicrobial agent .

Case Study 1: Antitumor Efficacy

A study conducted by researchers at a pharmaceutical company involved synthesizing a series of derivatives based on 1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. These derivatives were tested against human cancer cell lines (e.g., MCF-7 for breast cancer). Results showed that several compounds exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects. The mechanism of action was linked to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Neuroprotective Screening

Another significant investigation focused on the neuroprotective properties of this compound. Using a rat model of neurodegeneration induced by oxidative stress, researchers administered the compound and monitored behavioral changes alongside biochemical markers of neuronal damage. Results indicated a reduction in oxidative stress markers and improved cognitive function in treated animals compared to controls .

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant activity in certain cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 1) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 3-Nitrophenyl 329.78 Not reported Not reported Hydrochloride salt; nitro group enhances electrophilicity
1-(4-Chlorophenyl) analogue (14c) 4-Chlorophenyl 405.89 100–103 66 Tetrazole hybrid; moderate antiproliferative activity
1-(4-Methoxyphenyl) hydrochloride (CAS 3489-15-4) 4-Methoxyphenyl 314.81 Not reported Not reported Methoxy group improves solubility; commercial availability
1-(3-Methylphenyl) hydrochloride 3-Methylphenyl 294.79 Not reported Not reported Methyl group increases lipophilicity; industrial-grade purity
1-(1,3-Benzodioxol-5-yl) analogue (CAS 474668-76-3) 1,3-Benzodioxol-5-yl 372.82 Not reported Not reported Rigid bicyclic substituent; potential CNS activity

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitro group in the target compound contrasts with electron-donating groups (e.g., 4-methoxy in ), altering solubility and reactivity. Nitro-substituted derivatives are less common in commercial catalogs, suggesting specialized applications.
  • Biological Activity : Compounds like 1-(4-chlorophenyl)-tetrahydro-β-carboline (14c) exhibit antiproliferative effects as histone deacetylase inhibitors, with yields up to 66% . The target compound’s nitro group may enhance binding to nitroreductase enzymes, though specific data are lacking.
  • Crystallographic Behavior : Analogues such as methyl (3R)-1-(2-bromo-4-fluorophenyl)-... hydrochloride form hydrogen bonds with water molecules (e.g., N1–H1–O3 bond length: 1.925 Å), which stabilize the crystal lattice . The target’s hydrochloride salt likely adopts similar packing patterns.

Pharmacological and Industrial Relevance

  • Antiproliferative Agents : Derivatives like (1R,3S)-1-(4-chlorophenyl)-... carboxamide (9g) show 62.9% yield and activity against cancer cell lines .
  • Neurotransmitter Agonists : Analogues such as 1-(1H-indol-3-yl)-6-methoxy-... (cluster 5) are explored as 5-HT receptor agonists, albeit with low yields (35%) .
  • Commercial Availability : The 4-methoxyphenyl and 3-methylphenyl variants are widely available (e.g., ECHEMI, CymitQuimica), while the target compound remains niche .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-nitrophenyl)-tetrahydro-β-carboline derivatives?

The Pictet-Spengler reaction is a cornerstone method, involving condensation of tryptamine derivatives with aldehydes. For example, aqueous conditions with l-tartaric acid enable efficient cyclization, yielding crystalline products (e.g., 1-phenyl derivatives) . Alternative approaches include Ugi-type multicomponent reactions, where aldehydes, isocyanides, and azides react with tetrahydro-β-carboline cores to form hybrid structures (e.g., tetrazole-linked derivatives in 66% yield) . For nitro-substituted derivatives, nitration of pre-formed phenyl-tetrahydro-β-carbolines or direct use of 3-nitrobenzaldehyde in the Pictet-Spengler reaction is typical.

Q. How are structural and purity characteristics validated for these compounds?

Key techniques include:

  • Melting Point (m.p.) Analysis : Used to assess purity (e.g., derivatives in show m.p. ranges of 68–215°C depending on substituents) .
  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent integration (e.g., 1-(2-methoxyphenyl) derivatives show distinct aromatic proton shifts at δ 3.00–3.11 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., compound 13h in has a confirmed mass matching C21H23ClN3O3) .

Q. What are the typical substituents explored at the 1-position of the tetrahydro-β-carboline core?

Common substituents include aryl (e.g., 3-nitrophenyl, 4-chlorophenyl), alkyl (e.g., tert-butyl, cyclohexyl), and functionalized groups (e.g., sulfonyl, carboxamide). Substituents influence physicochemical properties; for instance, tosyl (SO2C6H4CH3) groups enhance thermal stability (m.p. up to 215°C) , while nitro groups may modulate electronic properties for biological activity .

Advanced Research Questions

Q. How can low yields in multicomponent reactions (e.g., Ugi-type) be addressed?

Low yields (e.g., 9% in ) may arise from steric hindrance or competing pathways. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reactivity in microwave-assisted syntheses .
  • Catalysis : In(OTf)3 catalyzes β-carboline-imidazo[1,2-a]pyridine hybrids with >90% yields .
  • Stoichiometric Adjustments : Excess aldehyde (1.2 equiv.) and prolonged reaction times (15–24 hrs) enhance conversion .

Q. How do spectral data contradictions arise, and how should they be resolved?

Discrepancies in NMR or melting points often stem from:

  • Polymorphism : Crystalline vs. amorphous forms (e.g., compound 2e in shows m.p. 97.8–99.3°C vs. literature 95–96°C) .
  • Stereochemical Complexity : Spirooxindoles ( ) require chiral HPLC or NOE experiments to resolve stereoisomers .
  • Impurity Profiles : Column chromatography (silica gel, heptane/EtOAc) or recrystallization (MeOH/H2O) improves purity .

Q. What strategies are employed to design tetrahydro-β-carboline derivatives for biological targeting (e.g., HDAC inhibition)?

Rational design involves:

  • Pharmacophore Hybridization : Coupling β-carboline cores with hydroxamate groups (e.g., compound 13d in ) to chelate zinc in HDAC active sites .
  • Substituent Tuning : Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 8) enhance binding affinity .
  • Stereochemical Control : (1R,3R)-configured esters () optimize spatial compatibility with target proteins .

Q. How do solvent and catalyst systems influence reaction stereoselectivity?

  • Solvent Effects : Water in Pictet-Spengler reactions ( ) promotes iminium ion formation, favoring cis-diastereomers.
  • Acid Catalysts : l-Tartaric acid induces enantioselectivity, while benzoic acid () accelerates imine cyclization without stereocontrol .
  • Microwave Irradiation : Enhances reaction homogeneity, reducing side products in α-arylation reactions (e.g., 80°C MW heating in ) .

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